molecular formula C20H22F3N3S B026250 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine CAS No. 2804-16-2

10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine

Cat. No. B026250
CAS RN: 2804-16-2
M. Wt: 393.5 g/mol
InChI Key: VYYRFBRPGFAPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine, also known as flupenthixol, is a neuroleptic drug that belongs to the phenothiazine class. It is commonly used in the treatment of various mental disorders, including schizophrenia and bipolar disorder. Flupenthixol has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine is primarily through its antagonism of dopamine receptors in the brain. By blocking dopamine receptors, 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine reduces the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This mechanism of action is shared by other antipsychotic drugs and is thought to be responsible for their therapeutic effects.
Biochemical and Physiological Effects
Flupenthixol has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the levels of dopamine and other neurotransmitters in the brain, as well as to alter the activity of various signaling pathways. Flupenthixol has also been shown to have effects on the immune system and on various organs and tissues in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine in lab experiments is its well-established mechanism of action and therapeutic effects. This makes it a useful tool for investigating the role of dopamine and other neurotransmitters in the brain. However, 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine also has a number of limitations, including its potential for side effects and its narrow therapeutic window. Additionally, the use of 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine in animal studies may not accurately reflect its effects in humans.

Future Directions

There are a number of potential future directions for research on 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine. One area of interest is the development of new drugs that target dopamine receptors in a more selective and specific manner. Additionally, there is interest in investigating the potential therapeutic applications of 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine in other areas, such as drug addiction and neurodegenerative diseases. Finally, further research is needed to better understand the long-term effects of 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine on the brain and on other organs and tissues in the body.

Scientific Research Applications

Flupenthixol has been used extensively in scientific research for its potential therapeutic applications in mental disorders. It has been shown to be effective in reducing symptoms of schizophrenia, bipolar disorder, and other mental illnesses. Additionally, 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine has been used in animal studies to investigate the role of dopamine receptors in the brain and the mechanisms underlying drug addiction.

properties

IUPAC Name

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3S/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25/h1-2,4-7,14,24H,3,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYRFBRPGFAPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327304
Record name NSC644575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine

CAS RN

2804-16-2
Record name N-Desmethyl trifluoperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC644575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL TRIFLUOPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEX2XQ7T4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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